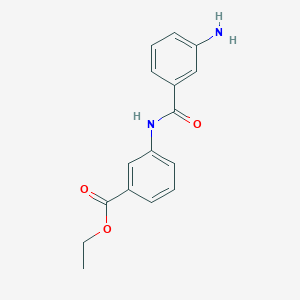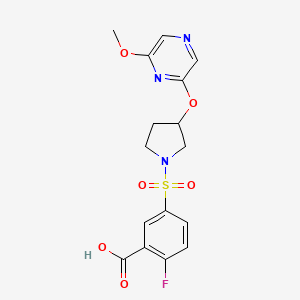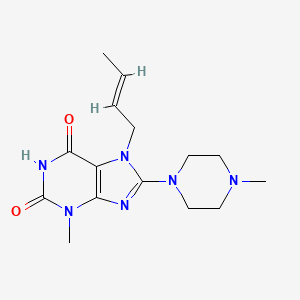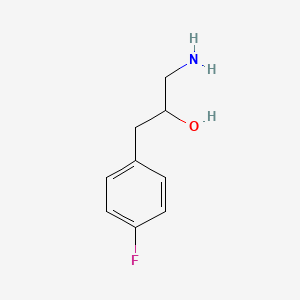
1-(3-甲氧苯基)-2,3,4,9-四氢-1H-β-咔啉-3-甲酸甲酯
描述
This compound is a derivative of beta-carboline, a type of indole alkaloid. Beta-carbolines are found in a variety of plants and can have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a beta-carboline backbone with a 3-methoxyphenyl group attached. The exact structure and stereochemistry would depend on the specifics of the synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties of beta-carbolines include a high melting point and good stability .科学研究应用
合成与生物学评估
设计并合成了包括本品在内的一类新型 β-咔啉衍生物,作为潜在的抗癌剂。评估了它们的体外细胞毒活性,证明它们在小鼠模型中对肿瘤生长的抑制作用与多柔比星相似。该研究还探讨了这些衍生物与小牛胸腺 DNA 的嵌入,表明它们在癌症研究中具有潜在用途 (Hao Chen 等,2014)。
锥虫病活性
一项研究合成了和评估了 1-(m-硝基)苯基和 1-(对硝基)苯基-1,2,3,4-四氢-9H-β-咔啉-3-甲酸甲酯的顺式和反式异构体对克氏锥虫的活性。一种衍生物表现出显著的锥虫病活性,表明这些化合物与开发针对原生动物寄生虫引起的疾病的治疗方法有关 (L. T. D. Tonin 等,2009)。
细胞毒性和抗菌活性
合成了 β-咔啉衍生物并评估了它们的细胞毒性和抗菌活性。值得注意的是,一些化合物对癌细胞系表现出高细胞毒活性,对粪肠球菌表现出优异的抗菌活性,表明它们有可能作为开发新治疗剂的先导 (P. Salehi 等,2016)。
抗氧化特性
研究了各种 6-甲氧基四氢-β-咔啉衍生物的体外抗氧化和细胞毒性特性,表明这些化合物表现出中等的抗氧化特性。一种衍生物尤其表现出最高的抗氧化活性,而细胞毒性活性最小,这强调了这些衍生物作为抗氧化剂的潜在用途 (T. B. Goh 等,2015)。
美拉德反应优化
一项研究重点关注美拉德反应优化,以合成新的 6-甲氧基-四氢-β-咔啉衍生物,采用 LC-MS 确定最佳产率。这项研究提供了有效合成这些化合物的见解,这可能对它们在大规模生产和在各个科学领域的应用产生影响 (T. B. Goh 等,2015)。
作用机制
Target of Action
Compounds like “methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate” often interact with protein targets in the body. These could include enzymes, receptors, or transport proteins. The specific target would depend on the exact structure of the compound and its physicochemical properties .
Mode of Action
The compound could bind to its target protein and modulate its activity. This could involve inhibiting an enzyme, activating a receptor, or blocking a transport protein. The exact mode of action would depend on the specific target and the nature of the compound .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites. Alternatively, if it targets a receptor, it could influence signal transduction pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as its solubility, stability, and molecular size could affect how well it is absorbed and distributed in the body. It could be metabolized by enzymes in the liver and excreted via the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific biochemical pathways it affects. This could range from changes in cellular metabolism to alterations in cell signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds are more stable and effective at physiological pH, while others might be sensitive to heat .
安全和危害
未来方向
属性
IUPAC Name |
methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-13-7-5-6-12(10-13)18-19-15(11-17(22-18)20(23)25-2)14-8-3-4-9-16(14)21-19/h3-10,17-18,21-22H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAUJFNORYVHAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Tert-butyl 4-[(6-fluoropyridin-3-yl)formamido]-2,2-dimethylbutanoate](/img/structure/B2539549.png)
![ethyl 5-(4-phenyltetrahydro-2H-pyran-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2539553.png)
![(2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide](/img/structure/B2539554.png)
![9-(4-chlorophenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2539556.png)

![2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile](/img/structure/B2539558.png)


